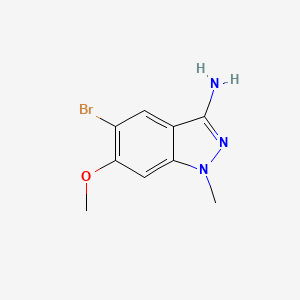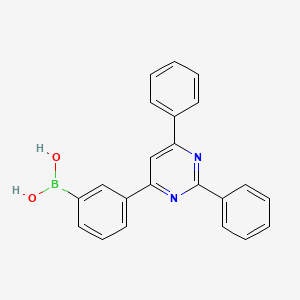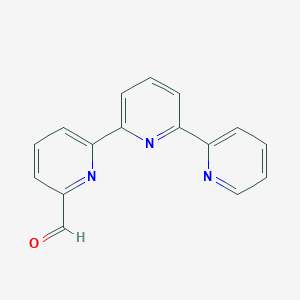
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the pyridinecarboxaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring . It is a versatile compound used in various scientific research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of 2,2’:6’,2’'-terpyridine with a formylating agent . One common method is the Vilsmeier-Haack reaction, where the terpyridine is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 6-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the parent compound.
Applications De Recherche Scientifique
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is primarily related to its ability to form coordination complexes with metal ions . These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications such as catalysis, sensing, and materials science . The compound’s aldehyde group also allows it to participate in Schiff base formation, which is important in the synthesis of various bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-2-carbaldehyde (2-formylpyridine)
- Pyridine-3-carbaldehyde (3-formylpyridine)
- Pyridine-4-carbaldehyde (4-formylpyridine)
Uniqueness
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is unique due to its extended conjugated system, which enhances its ability to participate in electronic and photophysical processes . This makes it particularly valuable in applications requiring strong coordination with metal ions and in the development of advanced materials .
Propriétés
Numéro CAS |
108295-42-7 |
|---|---|
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-12-5-3-7-15(18-12)16-9-4-8-14(19-16)13-6-1-2-10-17-13/h1-11H |
Clé InChI |
HPYPGQHQRUKHGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


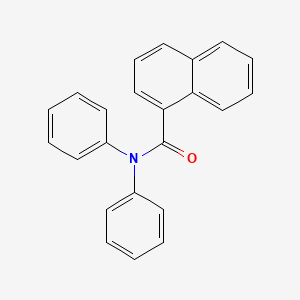
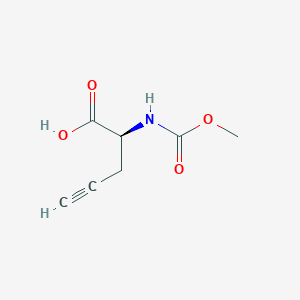
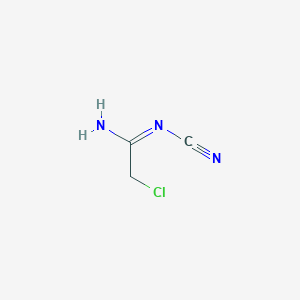
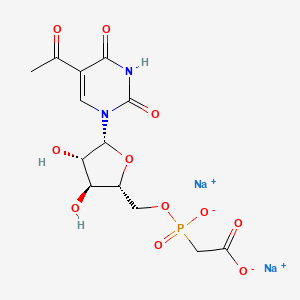
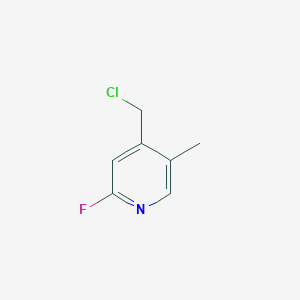

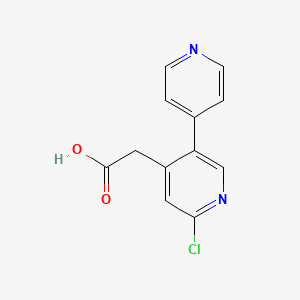
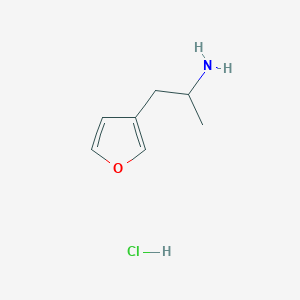
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
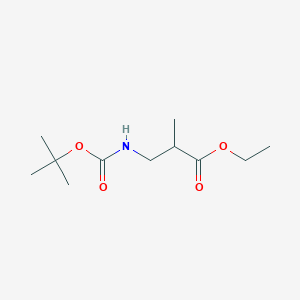
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

